PROTAC NAMPT Degrader-1

NAMPT degradation PROTAC ovarian cancer

Reproducibility challenges with NAMPT-targeting PROTACs often stem from unvalidated E3 ligase pairing and linker variability. PROTAC NAMPT Degrader-1 provides a standardized VHL-based degrader with well-characterized degradation kinetics. • DC50 of 217 nM in A2780 cells enables dose-response experiments across a wide concentration range (10 nM-10 μM). • Antiproliferative IC50 of 120 nM facilitates NAMPT dependency screening across diverse cancer cell lines. • Supplied with ≥98% purity and ambient temperature shipping stability for reliable global procurement.

Molecular Formula C57H69N13O8S2
Molecular Weight 1128.4 g/mol
Cat. No. B12365746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC NAMPT Degrader-1
Molecular FormulaC57H69N13O8S2
Molecular Weight1128.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN4C(=C(C(=N4)C)N=NC5=CC=C(C=C5)C(=O)N6CCN(CC6)S(=O)(=O)C7=CC=C(C=C7)NC(=O)NCC8=CC=NC=C8)C)O
InChIInChI=1S/C57H69N13O8S2/c1-36(41-11-13-42(14-12-41)51-38(3)60-35-79-51)61-53(73)48-32-46(71)34-69(48)55(75)52(57(5,6)7)63-49(72)10-8-9-27-70-39(4)50(37(2)66-70)65-64-45-17-15-43(16-18-45)54(74)67-28-30-68(31-29-67)80(77,78)47-21-19-44(20-22-47)62-56(76)59-33-40-23-25-58-26-24-40/h11-26,35-36,46,48,52,71H,8-10,27-34H2,1-7H3,(H,61,73)(H,63,72)(H2,59,62,76)/t36-,46+,48-,52+/m0/s1
InChIKeyVRQKYAYDNWNJPU-RYSVJAJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC NAMPT Degrader-1: VHL-Recruiting NAMPT Degrader for NAD+ Metabolism Research


PROTAC NAMPT Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to hijack the ubiquitin-proteasome system for the selective degradation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway . This compound consists of a NAMPT-binding moiety, a flexible linker, and a von Hippel-Lindau (VHL) E3 ligase ligand . It demonstrates antiproliferative effects against cancer cells by depleting NAMPT protein levels and subsequently lowering intracellular NAD+ concentrations [1].

Why Substituting PROTAC NAMPT Degrader-1 with Other In-Class NAMPT Degraders Compromises Experimental Reproducibility


NAMPT-targeting PROTACs are not functionally interchangeable. The choice of E3 ligase ligand (VHL vs. CRBN), linker composition, and warhead chemistry profoundly impacts degradation kinetics, cell-type specificity, and off-target profiles [1]. PROTAC NAMPT Degrader-1 utilizes a VHL ligand, which recruits a different E3 ligase complex than cereblon (CRBN)-based degraders, resulting in distinct cellular degradation efficiency and tissue selectivity [2]. Furthermore, closely related analogs such as Nampt degrader-2 and PROTAC NAMPT Degrader-28 exhibit different DC50 values and cellular activities, making direct substitution without re-optimization a significant risk to data consistency and biological interpretation .

PROTAC NAMPT Degrader-1: Quantitative Differentiation Against Close Analogs and Inhibitors


Degradation Potency (DC50) of PROTAC NAMPT Degrader-1 in A2780 Ovarian Cancer Cells

PROTAC NAMPT Degrader-1 induces NAMPT degradation with a DC50 value of 217 nM in A2780 cells . In contrast, the next-generation NAMPT PROTAC 632005, which utilizes a cereblon E3 ligase ligand, exhibits a markedly more potent DC50 of <1 nM in Jurkat cells . Another VHL-based degrader, compound C5, demonstrates a DC50 of 31.7 nM in the same A2780 cell line, highlighting that linker and warhead optimization can yield ~7-fold improvements in degradation potency within the same E3 ligase class [1].

NAMPT degradation PROTAC ovarian cancer NAD+ metabolism

Antiproliferative Activity (IC50) of PROTAC NAMPT Degrader-1 in A2780 Cells Compared to Other VHL-Based Degraders

PROTAC NAMPT Degrader-1 inhibits A2780 cell proliferation with an IC50 of 120 nM (0.12 μM) . This is 4-fold less potent than compound C5 (IC50 = 30.6 nM) [1] and 2.9-fold less potent than Nampt degrader-2 (IC50 = 41.9 nM) , both of which also recruit VHL E3 ligase. The reduced antiproliferative activity correlates with its higher DC50 value, consistent with the mechanism of action.

antiproliferative IC50 A2780 NAMPT degrader

Mechanistic Differentiation: Degradation vs. Enzymatic Inhibition

PROTAC NAMPT Degrader-1 eliminates NAMPT protein via the ubiquitin-proteasome system, a mechanism distinct from conventional small-molecule enzymatic inhibitors like FK866 (IC50 ≈ 1 nM) [1]. While FK866 potently inhibits NAMPT catalytic activity, it fails to address the non-enzymatic, tumor-promoting functions of extracellular NAMPT (eNAMPT) [2]. In contrast, PROTAC-mediated degradation depletes both intracellular and extracellular NAMPT pools, as demonstrated by structurally related degraders [3]. Direct comparative data for PROTAC NAMPT Degrader-1 against FK866 are not available; this represents class-level inference.

PROTAC enzymatic inhibition FK866 NAMPT

Optimal Experimental Applications for PROTAC NAMPT Degrader-1 Based on Quantitative Evidence


Concentration-Dependent NAMPT Degradation Studies in Ovarian Cancer Models

With a DC50 of 217 nM in A2780 cells , PROTAC NAMPT Degrader-1 is well-suited for dose-response experiments examining partial vs. complete NAMPT depletion. Its moderate potency allows researchers to observe graded biological responses across a wide concentration range (e.g., 10 nM to 10 μM), facilitating the identification of threshold effects in NAD+ metabolism and downstream signaling.

Comparative VHL E3 Ligase Recruitment Studies

As a VHL-recruiting PROTAC, this compound serves as a reference tool for comparing degradation efficiency and cellular permeability against cereblon-based NAMPT degraders such as 632005 . The 217 nM DC50 provides a benchmark for evaluating linker optimization and E3 ligase pairing in NAMPT-targeting heterobifunctional molecules.

Validation of NAMPT Dependency in Cell Line Panels

The compound's antiproliferative IC50 of 120 nM in A2780 cells can be used to screen NAMPT dependency across diverse cancer cell lines. This moderate potency facilitates discrimination between highly sensitive lines (e.g., hematological malignancies) and resistant lines, aiding in the identification of biomarkers predictive of NAMPT degrader response.

Technical Documentation Hub

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